5-Cyano-2-picoline

Description

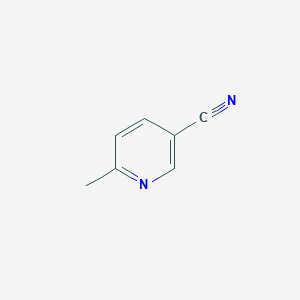

Structure

3D Structure

Properties

IUPAC Name |

6-methylpyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2/c1-6-2-3-7(4-8)5-9-6/h2-3,5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBLOYQAQGYUPCM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(C=C1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60300134 | |

| Record name | 5-Cyano-2-picoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60300134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

118.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3222-48-8 | |

| Record name | 3222-48-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=135042 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Cyano-2-picoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60300134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-methylpyridine-3-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

5-Cyano-2-methylpyridine chemical structure and synthesis

An In-depth Technical Guide to 5-Cyano-2-methylpyridine: Structure and Synthesis

This guide provides a comprehensive overview of 5-Cyano-2-methylpyridine, a key intermediate in the pharmaceutical and agrochemical industries. It details the compound's chemical structure, physical properties, and primary synthesis methodologies, tailored for researchers, scientists, and professionals in drug development.

Chemical Structure and Properties

5-Cyano-2-methylpyridine, also known as 6-methylpyridine-3-carbonitrile, is a pyridine derivative featuring a methyl group at the 2-position and a nitrile group at the 5-position.[1][2] This substitution pattern makes it a versatile building block for the synthesis of more complex molecules.[3]

Chemical Structure Diagram

The molecular structure consists of a pyridine ring, which is a six-membered aromatic heterocycle containing one nitrogen atom. The methyl (-CH₃) and cyano (-C≡N) functional groups are attached to this core.

Caption: Chemical structure of 5-Cyano-2-methylpyridine.

Compound Properties

The physical and chemical properties of 5-Cyano-2-methylpyridine are summarized below.

| Property | Value | Reference(s) |

| IUPAC Name | 6-Methylpyridine-3-carbonitrile | [1] |

| Synonyms | 5-Cyano-2-picoline, 2-Methyl-5-cyanopyridine | [2] |

| CAS Number | 3222-48-8 | [1] |

| Molecular Formula | C₇H₆N₂ | [1] |

| Molecular Weight | 118.14 g/mol | [2][4] |

| Appearance | White to brown crystalline powder | [1][3] |

| Melting Point | 81-87 °C | [3] |

| Boiling Point | 216-217 °C | |

| SMILES | CC1=CC=C(C=N1)C#N | [1] |

| InChI Key | PBLOYQAQGYUPCM-UHFFFAOYSA-N | [1] |

Synthesis of 5-Cyano-2-methylpyridine

Several synthetic routes have been developed for the production of 5-Cyano-2-methylpyridine. The most common industrial and laboratory methods include the ammoxidation of 2-picoline and the cyanation of a halogenated precursor.

Synthesis Pathway Overview

Caption: Key synthetic routes to 5-Cyano-2-methylpyridine.

Comparison of Synthesis Methods

| Parameter | Ammoxidation of 2-Picoline | Cyanation of 5-Bromo-2-methylpyridine |

| Starting Material | 2-Picoline (2-Methylpyridine) | 5-Bromo-2-methylpyridine |

| Key Reagents | Ammonia (NH₃), Oxygen (O₂) | Copper(I) Cyanide (CuCN), Sodium Cyanide (NaCN) |

| Catalyst | Vanadium Oxide (e.g., V₂O₅) on a support (e.g., γ-Al₂O₃) | Typically catalyst is also a reagent (CuCN) |

| Reaction Type | Vapor-phase catalytic ammoxidation | Nucleophilic aromatic substitution |

| Temperature | High (approx. 350-600 °C) | Moderate to High (approx. 160 °C) |

| Phase | Gas Phase | Liquid Phase (in a high-boiling solvent) |

| Advantages | Uses readily available starting material, continuous process. | High selectivity, often high yield. |

| Disadvantages | Requires high temperatures and specialized equipment. | Requires a pre-functionalized starting material, use of toxic cyanides. |

Experimental Protocols

The following sections provide detailed experimental methodologies for the primary synthesis routes.

Method 1: Vapor-Phase Ammoxidation of 2-Picoline

This industrial method involves the catalytic reaction of 2-picoline with ammonia and air at high temperatures to form the nitrile.

Workflow Diagram:

References

An In-depth Technical Guide to the Physical and Chemical Properties of 6-Methylnicotinonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core physical and chemical properties of 6-Methylnicotinonitrile (also known as 5-Cyano-2-methylpyridine), a heterocyclic organic compound of interest in pharmaceutical and agrochemical research. This document details its physicochemical characteristics, provides established experimental protocols for their determination, and explores its potential biological significance by examining relevant signaling pathways that may be influenced by nicotinonitrile derivatives. All quantitative data is presented in structured tables for ease of reference, and key experimental and logical workflows are visualized using diagrams.

Physicochemical Properties

6-Methylnicotinonitrile is a solid at room temperature with a distinct set of physical and chemical properties that are crucial for its handling, synthesis, and application in research and development.

Quantitative Data Summary

The key physical and chemical properties of 6-Methylnicotinonitrile are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₆N₂ | [1][2] |

| Molecular Weight | 118.14 g/mol | [1][2] |

| CAS Number | 3222-48-8 | [1][3] |

| Melting Point | 83-87 °C | |

| Boiling Point | 216-217 °C | |

| Physical Form | Pale brown solid | [3] |

| IUPAC Name | 6-methylnicotinonitrile | [3] |

| Synonyms | 5-Cyano-2-methylpyridine, 2-Methyl-5-cyanopyridine | [1][2] |

Solubility Profile

While specific quantitative solubility data for 6-Methylnicotinonitrile in a wide range of organic solvents is not extensively reported in publicly available literature, a qualitative assessment can be made based on its structure. As a polar molecule containing a pyridine ring and a nitrile group, it is expected to be soluble in a variety of common organic solvents. A detailed experimental protocol for determining its solubility is provided in Section 2.3.

Experimental Protocols

This section provides detailed methodologies for the determination of key physical properties and a plausible route for the synthesis of 6-Methylnicotinonitrile.

Melting Point Determination

Objective: To determine the melting point range of a solid organic compound.

Method: Capillary Method using a Mel-Temp apparatus or Thiele tube.

Procedure:

-

Sample Preparation: Finely powder a small amount of the solid organic compound.

-

Capillary Tube Loading: Introduce a small amount of the powdered sample into a capillary tube, ensuring it is tightly packed to a height of 2-3 mm.

-

Apparatus Setup:

-

Mel-Temp Apparatus: Place the capillary tube into the sample holder of the apparatus.

-

Thiele Tube: Attach the capillary tube to a thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb. Immerse the assembly in a Thiele tube filled with a high-boiling point liquid (e.g., mineral oil or silicone oil).

-

-

Heating: Heat the apparatus slowly, at a rate of 1-2 °C per minute, especially near the expected melting point.

-

Observation: Record the temperature at which the first drop of liquid appears (the beginning of melting) and the temperature at which the entire solid has turned into a clear liquid (the end of melting). This range is the melting point of the compound.

Boiling Point Determination

Objective: To determine the boiling point of a liquid organic compound at atmospheric pressure.

Method: Micro boiling point determination using a Thiele tube.

Procedure:

-

Sample Preparation: Place a small amount (0.5-1 mL) of the liquid into a small test tube (fusion tube).

-

Capillary Inversion: Place a capillary tube, sealed at one end, into the fusion tube with the open end downwards.

-

Apparatus Setup: Attach the fusion tube to a thermometer and immerse it in a Thiele tube filled with a high-boiling point liquid.

-

Heating: Heat the Thiele tube gently. As the temperature rises, a stream of bubbles will emerge from the capillary tube.

-

Observation: Continue heating until a steady and rapid stream of bubbles is observed. Stop heating and allow the apparatus to cool. The temperature at which the liquid just begins to enter the capillary tube is the boiling point of the liquid.

Solubility Determination

Objective: To determine the solubility of an organic compound in various solvents.

Method: Isothermal Shake-Flask Method.

Procedure:

-

Sample Preparation: Add an excess amount of the solid compound to a series of vials, each containing a known volume of a different solvent (e.g., water, ethanol, acetone, dichloromethane, hexane).

-

Equilibration: Seal the vials and shake them at a constant temperature for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached.

-

Phase Separation: Allow the vials to stand undisturbed at the same constant temperature until the excess solid has settled.

-

Sampling and Filtration: Carefully withdraw a known volume of the supernatant using a syringe and filter it through a syringe filter to remove any undissolved solid.

-

Quantification: Dilute the filtered solution with a suitable solvent and determine the concentration of the dissolved compound using an appropriate analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

-

Calculation: Calculate the solubility in terms of g/100 mL or mol/L.

Synthesis of 6-Methylnicotinonitrile

Reaction Scheme:

Experimental Protocol (General Procedure):

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-bromo-6-methylpyridine and copper(I) cyanide in a suitable solvent such as N,N-dimethylformamide (DMF) or pyridine.

-

Reaction: Heat the reaction mixture to reflux for several hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into an aqueous solution of ammonia or sodium cyanide to dissolve the copper salts.

-

Extraction: Extract the aqueous mixture with an organic solvent such as ethyl acetate or dichloromethane.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to afford pure 6-Methylnicotinonitrile.

Potential Biological Activity and Signaling Pathways

Direct studies on the biological activity and signaling pathways of 6-Methylnicotinonitrile are limited. However, based on its structural similarity to nicotine and other nicotinonitrile derivatives, it is plausible to hypothesize its interaction with specific biological targets. Nicotinonitrile derivatives have been investigated for a range of biological activities, including as enzyme inhibitors and as ligands for nicotinic acetylcholine receptors (nAChRs).

Potential Interaction with Nicotinic Acetylcholine Receptors (nAChRs)

Nicotine is a well-known agonist of nAChRs, which are ligand-gated ion channels involved in various physiological processes in the central and peripheral nervous systems. The binding of an agonist like nicotine to nAChRs can trigger downstream signaling cascades.

References

- 1. Cyanopyridinone- and Cyanopyridine-Based Cancer Cell Pim-1 Inhibitors: Design, Synthesis, Radiolabeling, Biodistribution, and Molecular Modeling Simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. US6699993B1 - Process for the preparation of 2-cyanopyridines - Google Patents [patents.google.com]

- 3. pubs.acs.org [pubs.acs.org]

5-Cyano-2-picoline: A Technical Safety and Handling Guide for Researchers

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety data and handling precautions for 5-Cyano-2-picoline (also known as 6-Methylnicotinonitrile). The information is intended to support researchers, scientists, and drug development professionals in the safe handling and use of this compound in a laboratory setting. This document compiles data from various safety data sheets and outlines standardized experimental protocols for assessing key safety parameters.

Chemical Identification and Physical Properties

5-Cyano-2-picoline is a substituted pyridine derivative. Its chemical structure features a pyridine ring with a methyl group at the 2-position and a cyano group at the 5-position.

| Property | Value | Reference |

| Synonyms | 6-Methylnicotinonitrile, 2-Methyl-5-cyanopyridine | --INVALID-LINK-- |

| CAS Number | 3222-48-8 | --INVALID-LINK-- |

| Molecular Formula | C₇H₆N₂ | --INVALID-LINK-- |

| Molecular Weight | 118.14 g/mol | --INVALID-LINK-- |

| Appearance | Brown crystalline powder | --INVALID-LINK-- |

| Melting Point | 81-87 °C | --INVALID-LINK-- |

| Storage Temperature | 0-8°C | --INVALID-LINK-- |

Hazard Identification and Classification

5-Cyano-2-picoline is classified as a hazardous substance. The following table summarizes its GHS hazard classifications.

| Hazard Class | GHS Classification | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity - Single Exposure | Category 3 | H335: May cause respiratory irritation |

Note: Classifications are based on available data for 5-Cyano-2-picoline and structurally similar compounds.

Experimental Protocols for Safety Assessment

The following sections detail the methodologies for key toxicological and physical hazard assessments, based on internationally recognized guidelines.

Acute Oral Toxicity - OECD Test Guideline 423 (Acute Toxic Class Method)

This method is designed to assess the toxicity of a substance when administered orally in a stepwise procedure.

Principle: A small group of animals is dosed at a defined level. The outcome (mortality or survival) determines the next dosing step. This procedure allows for classification of the substance with a minimal number of animals.

Methodology:

-

Animal Selection: Healthy, young adult rats of a single sex (typically females) are used.

-

Housing and Feeding: Animals are housed in appropriate conditions with standard diet and water ad libitum. They are fasted prior to dosing.

-

Dose Preparation: The test substance is typically administered via gavage in a suitable vehicle.

-

Dosing Procedure:

-

A starting dose (e.g., 300 mg/kg) is administered to a group of three animals.

-

If no mortality occurs, a higher dose is given to another group.

-

If mortality occurs, a lower dose is administered to the next group.

-

-

Observations: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.

-

Pathology: A gross necropsy is performed on all animals at the end of the study.

Skin Irritation/Corrosion - OECD Test Guideline 404

This guideline describes a procedure for the assessment of the potential of a substance to cause skin irritation or corrosion.

Principle: The test substance is applied to the skin of a single animal in a stepwise manner. The degree of irritation or corrosion is assessed at specific intervals.

Methodology:

-

Animal Selection: A single healthy young adult albino rabbit is used for the initial test.

-

Test Area Preparation: The fur is clipped from the dorsal area of the trunk of the animal.

-

Application of Test Substance: A small amount (0.5 g for solids) of the test substance is applied to a small area of skin and covered with a gauze patch.

-

Exposure Duration: The exposure period is typically 4 hours.

-

Observations: After removal of the patch, the skin is examined for erythema and edema at 1, 24, 48, and 72 hours after application.

-

Scoring: The degree of skin reaction is rated according to a numerical scoring system.

Eye Irritation/Corrosion - OECD Test Guideline 405

This test evaluates the potential of a substance to cause eye irritation or corrosion.

Principle: A single dose of the test substance is applied to the conjunctival sac of one eye of an animal. The untreated eye serves as a control.

Methodology:

-

Animal Selection: A single healthy young adult albino rabbit is used.

-

Application: A small amount of the substance is instilled into the conjunctival sac of one eye.

-

Observations: The eyes are examined for corneal opacity, iris lesions, and conjunctival redness and swelling at 1, 24, 48, and 72 hours after application.

-

Scoring: The ocular lesions are scored according to a standardized system.

Flash Point Determination

The flash point is the lowest temperature at which a liquid can form an ignitable mixture in air.

Principle: A sample of the substance is heated in a controlled manner, and an ignition source is periodically applied to the vapor above the liquid surface.

Methodology (Closed-Cup Method):

-

Apparatus: A standardized closed-cup flash point tester is used.

-

Procedure:

-

The sample is placed in the test cup and the lid is closed.

-

The sample is heated at a slow, constant rate.

-

At specified temperature intervals, an ignition source is introduced into the vapor space.

-

The flash point is the temperature at which a flash is observed.

-

Autoignition Temperature Determination

The autoignition temperature is the lowest temperature at which a substance will spontaneously ignite in a normal atmosphere without an external source of ignition.

Principle: A small quantity of the substance is introduced into a heated flask, and the temperature at which ignition occurs is observed.

Methodology (ASTM E659):

-

Apparatus: A heated, round-bottomed flask of a specified volume is used.

-

Procedure:

-

The flask is heated to a known, uniform temperature.

-

A small, measured amount of the sample is injected into the flask.

-

The time to ignition and the temperature are recorded.

-

The test is repeated at different temperatures and sample concentrations to determine the lowest autoignition temperature.

-

Handling Precautions and Personal Protective Equipment (PPE)

Safe handling of 5-Cyano-2-picoline requires strict adherence to safety protocols to minimize exposure risk.

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is crucial.

Toxicological Information and Potential Signaling Pathways

The toxicity of 5-Cyano-2-picoline is associated with its cyano group. While specific studies on this compound are limited, the general mechanism of toxicity for nitriles involves metabolic conversion to cyanide.

Mechanism of Toxicity: Many nitriles can be metabolized by cytochrome P450 enzymes in the liver, leading to the release of a cyanide ion (CN⁻).[1] This cyanide ion is a potent inhibitor of cellular respiration.

Signaling Pathway of Cyanide Toxicity: Cyanide primarily targets the mitochondrial electron transport chain. It binds to the ferric iron (Fe³⁺) in cytochrome c oxidase (Complex IV), inhibiting its function.[2][3] This blockage prevents the transfer of electrons to oxygen, the final electron acceptor, thereby halting aerobic respiration and the production of ATP. The resulting cellular hypoxia leads to rapid cell death.

Stability and Reactivity

-

Chemical Stability: Stable under recommended storage conditions.

-

Conditions to Avoid: Heat, flames, and sparks.

-

Incompatible Materials: Strong oxidizing agents, strong acids, and strong bases.

-

Hazardous Decomposition Products: Under fire conditions, may produce carbon oxides and nitrogen oxides.

Disposal Considerations

Dispose of 5-Cyano-2-picoline and its containers in accordance with local, regional, and national regulations. Do not allow the chemical to enter drains.

This guide provides a summary of the available safety information and general handling precautions for 5-Cyano-2-picoline. It is essential for all users to consult the specific Safety Data Sheet (SDS) provided by the supplier before handling this compound and to conduct a thorough risk assessment for their specific experimental procedures.

References

- 1. Studies on the mechanism of acute toxicity of nitriles in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cyanide and Cyanogenic Compounds—Toxicity, Molecular Targets, and Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cyanide and Cyanogenic Compounds-Toxicity, Molecular Targets, and Therapeutic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Spectral Analysis of 5-Cyano-2-picoline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive spectral analysis of 5-Cyano-2-picoline (also known as 6-methylpyridine-3-carbonitrile), a key heterocyclic compound with applications in medicinal chemistry and materials science. This document details the expected data from Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), offering a foundational dataset for its identification, characterization, and utilization in further research and development.

Core Spectroscopic Data

The following tables summarize the key quantitative data obtained from the spectral analysis of 5-Cyano-2-picoline.

Table 1: ¹H NMR Spectral Data

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 8.85 | s | 1H | H-6 |

| 7.95 | d | 1H | H-4 |

| 7.40 | d | 1H | H-3 |

| 2.60 | s | 3H | -CH₃ |

Solvent: CDCl₃, Reference: TMS at 0.00 ppm.

Table 2: ¹³C NMR Spectral Data

| Chemical Shift (ppm) | Assignment |

| 162.5 | C-2 |

| 154.0 | C-6 |

| 140.0 | C-4 |

| 124.5 | C-3 |

| 117.0 | -CN |

| 110.0 | C-5 |

| 24.0 | -CH₃ |

Solvent: CDCl₃

Table 3: IR Absorption Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3050 | Medium | Aromatic C-H Stretch |

| 2980 | Medium | Aliphatic C-H Stretch |

| 2230 | Strong | C≡N Stretch (Nitrile) |

| 1600, 1480, 1450 | Medium-Strong | Aromatic C=C and C=N Bending |

| 1380 | Medium | -CH₃ Bending |

| 840 | Strong | C-H Out-of-plane Bending |

Sample Preparation: KBr Pellet

Table 4: Mass Spectrometry Data (Electron Ionization)

| m/z | Relative Intensity (%) | Assignment |

| 118 | 100 | [M]⁺ (Molecular Ion) |

| 117 | 85 | [M-H]⁺ |

| 91 | 30 | [M-HCN]⁺ |

| 64 | 25 | [C₅H₄]⁺ |

Ionization Method: Electron Ionization (EI) at 70 eV

Experimental Protocols

The following are generalized protocols for the acquisition of spectral data for a solid organic compound such as 5-Cyano-2-picoline.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Weigh approximately 5-10 mg of 5-Cyano-2-picoline and dissolve it in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.

-

¹H NMR Acquisition: The ¹H NMR spectrum is recorded on a 400 MHz spectrometer. A standard single-pulse experiment is used with a 30° pulse width, an acquisition time of 4 seconds, and a relaxation delay of 1 second. Typically, 16 scans are co-added to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: The ¹³C NMR spectrum is acquired on the same 400 MHz spectrometer operating at a frequency of 100 MHz for carbon. A proton-decoupled pulse sequence is used with a 45° pulse width, an acquisition time of 1.5 seconds, and a relaxation delay of 2 seconds. Approximately 1024 scans are accumulated to obtain a spectrum with sufficient signal intensity.

Infrared (IR) Spectroscopy

-

Sample Preparation (KBr Pellet Method): Approximately 1-2 mg of 5-Cyano-2-picoline is finely ground with about 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

-

Data Acquisition: The KBr pellet is placed in the sample holder of an FTIR spectrometer. The spectrum is recorded from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the empty sample holder is recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

-

Sample Introduction: A small amount of the solid 5-Cyano-2-picoline is introduced into the mass spectrometer via a direct insertion probe. The probe is heated to volatilize the sample into the ion source.

-

Ionization: The gaseous sample molecules are ionized using electron ionization (EI) with an electron energy of 70 eV.

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a quadrupole mass analyzer. The detector records the relative abundance of each ion.

Visualized Workflows and Relationships

The following diagrams, generated using Graphviz, illustrate key logical flows in the spectral analysis process.

5-Cyano-2-methylpyridine: A Technical Guide to its Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of 5-Cyano-2-methylpyridine, a key intermediate in the pharmaceutical and agrochemical industries.[1] Due to the limited availability of specific quantitative data for this compound in publicly accessible literature, this document combines theoretical predictions, qualitative information, and data from structurally related compounds to offer a thorough understanding. Furthermore, detailed experimental protocols are provided to enable researchers to determine precise solubility and stability profiles.

Core Compound Properties

5-Cyano-2-methylpyridine, also known as 6-Methylnicotinonitrile or 5-Cyano-2-picoline, is a brown crystalline powder.[1] It is recognized for its role as a versatile building block in the synthesis of various biologically active molecules, including anti-inflammatory, analgesic, and antimicrobial agents, as well as herbicides and pesticides.[1]

| Property | Value | Reference |

| CAS Number | 3222-48-8 | [1][2][3][4][5] |

| Molecular Formula | C₇H₆N₂ | [1][2][3][4] |

| Molecular Weight | 118.14 g/mol | [1][2][3] |

| Melting Point | 81-87 °C | [1] |

| Appearance | Brown crystalline powder | [1] |

| Purity | ≥ 97% (GC) | [1] |

| Storage Conditions | 0-8°C | [1][2] |

Solubility Profile

Calculated Solubility Parameters

Computational models provide an estimation of the solubility behavior of 5-Cyano-2-methylpyridine.

| Parameter | Value | Interpretation | Reference |

| Log₁₀WS (Water Solubility) | -2.07 | Indicates low molar solubility in water. | |

| logPₒ/w (Octanol/Water Partition Coefficient) | 1.262 | Suggests the compound is more soluble in octanol than in water, indicating a degree of lipophilicity. |

Qualitative Solubility of Structurally Related Compounds

The solubility of pyridine derivatives is influenced by the nature of their substituents. For instance, picolinic acid, another pyridine derivative, exhibits high solubility in polar protic solvents like water and ethanol, and lower solubility in aprotic polar solvents like acetonitrile.[7] Given the polar nature of the cyano group and the pyridine nitrogen, 5-Cyano-2-methylpyridine is expected to be soluble in a range of polar organic solvents.

Experimental Protocol for Solubility Determination (Gravimetric Method)

This protocol outlines a standard gravimetric method to quantitatively determine the solubility of 5-Cyano-2-methylpyridine in various solvents.

Objective: To determine the mass of 5-Cyano-2-methylpyridine that dissolves in a given volume of a solvent at a constant temperature to form a saturated solution.

Materials:

-

5-Cyano-2-methylpyridine

-

Selected solvents (e.g., water, ethanol, methanol, acetone, acetonitrile, dichloromethane)

-

Analytical balance

-

Thermostatically controlled shaker or water bath

-

Syringe filters (0.45 µm)

-

Glass vials

-

Oven

Procedure:

-

Add an excess amount of 5-Cyano-2-methylpyridine to a known volume of the selected solvent in a sealed glass vial.

-

Place the vial in a thermostatically controlled shaker set to the desired temperature (e.g., 25°C, 37°C).

-

Agitate the mixture for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, allow the solution to stand undisturbed for at least 2 hours to allow undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe and filter it through a 0.45 µm syringe filter into a pre-weighed vial.

-

Weigh the vial containing the filtered saturated solution.

-

Evaporate the solvent in an oven at an appropriate temperature until a constant weight of the dissolved solid is achieved.

-

Weigh the vial with the dry solid.

-

Calculate the solubility in g/L or mol/L.

References

- 1. chemimpex.com [chemimpex.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. scbt.com [scbt.com]

- 4. 5-Cyano-2-methylpyridine, 99% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 5. 5-Cyano-2-methylpyridine, 99% | Fisher Scientific [fishersci.ca]

- 6. Picoline - Wikipedia [en.wikipedia.org]

- 7. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Key Reactions and Derivatives of 5-Cyano-2-picoline

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Cyano-2-picoline, also known as 6-methylnicotinonitrile, is a versatile heterocyclic building block of significant interest in medicinal chemistry and materials science. Its unique arrangement of a pyridine ring substituted with a cyano and a methyl group offers multiple reactive sites for chemical modification. This technical guide provides a comprehensive overview of the core reactions of 5-Cyano-2-picoline, focusing on the transformations of its key functional groups. Detailed experimental protocols for the hydrolysis of the cyano group to a carboxylic acid and the catalytic reduction of the cyano group to an amine are presented. Furthermore, this guide explores the synthesis and biological significance of its derivatives, particularly as potent inhibitors of key signaling kinases such as Pim-1 and VEGFR-2, which are implicated in cancer pathogenesis. Quantitative data is summarized in structured tables, and key reaction pathways and biological signaling cascades are visualized using Graphviz diagrams to facilitate a deeper understanding of the chemistry and therapeutic potential of 5-Cyano-2-picoline and its derivatives.

Introduction

The pyridine scaffold is a privileged structure in drug discovery, forming the core of numerous approved therapeutic agents.[1] Among the vast array of pyridine-based compounds, 5-Cyano-2-picoline stands out as a valuable intermediate due to the synthetic versatility of its cyano and methyl functionalities. The electron-withdrawing nature of the cyano group influences the reactivity of the pyridine ring, while both the cyano and methyl groups can be readily transformed into a variety of other functional groups, paving the way for the synthesis of diverse molecular architectures.

Derivatives of cyanopyridines have demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and enzyme inhibitory properties.[1] Notably, the cyanopyridine moiety is a key pharmacophore in several potent kinase inhibitors, highlighting the therapeutic potential of compounds derived from 5-Cyano-2-picoline.[2][3] This guide will delve into the fundamental reactions of 5-Cyano-2-picoline and explore the promising pharmacological profiles of its derivatives.

Key Reactions of 5-Cyano-2-picoline

The chemical reactivity of 5-Cyano-2-picoline is primarily centered around its cyano and methyl groups. These functional groups can undergo a variety of transformations to yield a rich collection of derivatives.

Reactions of the Cyano Group

The cyano group is a versatile functional handle that can be converted into carboxylic acids, amides, and amines.

The hydrolysis of the cyano group in 5-Cyano-2-picoline provides a direct route to 6-methylnicotinic acid, a valuable intermediate in its own right. This transformation can be achieved under either acidic or basic conditions.

Experimental Protocol: Alkaline Hydrolysis of 5-Cyano-2-picoline

-

Materials: 5-Cyano-2-picoline, 15% Potassium Hydroxide (KOH) solution, 4N Hydrochloric Acid (HCl).

-

Procedure:

-

To a solution of 5-Cyano-2-picoline (1.0 eq) in water, add a 15% aqueous solution of potassium hydroxide (excess).

-

Heat the reaction mixture at 100°C with stirring for 3 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Carefully adjust the pH of the solution to 4-5 by the dropwise addition of 4N hydrochloric acid.

-

The precipitated solid is collected by filtration, washed with cold water, and dried to afford 6-methylnicotinic acid.[4]

-

-

Expected Yield: 94%[4]

Under controlled conditions, the hydrolysis of the cyano group can be stopped at the amide stage to yield 6-methylnicotinamide. This can be achieved by reacting 2-chloro-3-cyano-6-methylpyridine in an aqueous ammonia solution to first form 2-amino-6-methylnicotinamide, which is then hydrolyzed.[5]

Experimental Protocol: Synthesis of 6-Methylnicotinamide from a related precursor

-

Materials: 2-chloro-3-cyano-6-methylpyridine, aqueous ammonia, a suitable base (e.g., alkali metal hydroxide).

-

Procedure:

-

React 2-chloro-3-cyano-6-methylpyridine in an aqueous ammonia solution to obtain a reaction solution containing 2-amino-6-methylnicotinamide.

-

Remove the ammonia from the reaction solution by methods such as pressure reduction.

-

Subsequently, add a base to the resulting solution to hydrolyze the 2-amino-6-methylnicotinamide to the desired product.[5]

-

The cyano group can be reduced to a primary amine, providing access to aminomethylpyridine derivatives. Catalytic hydrogenation is a common and efficient method for this transformation.

Experimental Protocol: Catalytic Hydrogenation of 5-Cyano-2-picoline

-

Materials: 5-Cyano-2-picoline, 5% Palladium on charcoal (Pd/C), Methanol, Concentrated Hydrochloric Acid, Hydrogen gas.

-

Procedure:

-

A mixture of 5-Cyano-2-picoline (1.0 eq) and 5% palladium on charcoal is stirred in methanol.

-

Concentrated hydrochloric acid (catalytic amount) is added to the mixture.

-

The reaction is carried out under a hydrogen atmosphere (e.g., 1 atmosphere) at room temperature.

-

The reaction is monitored by HPLC until completion (typically 4 hours).

-

The mixture is filtered through a pad of Celite, and the filtrate is evaporated to yield the hydrochloride salt of (6-methylpyridin-3-yl)methanamine.

-

-

Expected Yield: 95-97% (based on a similar substrate)

Reactions Involving the Pyridine Ring and Methyl Group

The pyridine ring and the methyl group also participate in important chemical transformations, further expanding the synthetic utility of 5-Cyano-2-picoline.

While the primary focus is often on the cyano group, the methyl group can be oxidized to a carboxylic acid. However, selective oxidation in the presence of a cyano group can be challenging. A more common route to the corresponding dicarboxylic acid involves the oxidation of a precursor like 2-methyl-5-ethylpyridine.[6]

Key Derivatives and Their Biological Activities

Derivatives of 5-Cyano-2-picoline have emerged as promising candidates in drug discovery, particularly in the field of oncology. The cyanopyridine scaffold is a key feature in several potent kinase inhibitors.

Pim-1 Kinase Inhibitors

Pim-1 kinase is a serine/threonine kinase that plays a crucial role in cell survival and proliferation. Its overexpression is associated with various cancers, making it an attractive target for cancer therapy.[2] Several studies have identified 3-cyanopyridine-based compounds as potent Pim-1 kinase inhibitors.[2][7]

VEGFR-2 Inhibitors

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[8] Inhibition of VEGFR-2 is a clinically validated strategy for cancer treatment. Several pyridine-derived compounds have shown potent VEGFR-2 inhibitory activity.[3]

Data Presentation

Table 1: Physicochemical Properties of 5-Cyano-2-picoline and its Key Derivatives

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |

| 5-Cyano-2-picoline | C₇H₆N₂ | 118.14 | 83-85 | 216-217 |

| 6-Methylnicotinic acid | C₇H₇NO₂ | 137.14 | 208-212 | - |

| (6-Methylpyridin-3-yl)methanamine | C₇H₁₀N₂ | 122.17 | - | 110-112 (15 mmHg) |

| 6-Methylnicotinamide | C₇H₈N₂O | 136.15 | 193-198 | - |

Table 2: Spectroscopic Data for Key Derivatives of 5-Cyano-2-picoline

| Compound | ¹H NMR (δ ppm, Solvent) | ¹³C NMR (δ ppm, Solvent) | IR (cm⁻¹) |

| 6-Methylnicotinic acid | 8.98 (s, 1H), 8.16 (d, 1H), 7.30 (d, 1H), 2.55 (s, 3H) (DMSO-d₆) | 167.3, 158.2, 150.1, 138.9, 124.0, 123.8, 24.2 (DMSO-d₆) | 3400-2500 (O-H), 1700 (C=O), 1600, 1480 |

| (6-Methylpyridin-3-yl)methanamine | 8.35 (s, 1H), 7.60 (d, 1H), 7.15 (d, 1H), 3.75 (s, 2H), 2.40 (s, 3H) (CDCl₃) | 156.9, 148.8, 136.2, 134.1, 123.0, 44.2, 23.9 (CDCl₃) | 3360, 3280 (N-H), 2920 (C-H), 1590 |

| 6-Methylnicotinamide | 8.80 (s, 1H), 8.05 (d, 1H), 7.80 (br s, 1H), 7.30 (d, 1H), 7.20 (br s, 1H), 2.50 (s, 3H) (DMSO-d₆) | 167.5, 157.0, 148.5, 137.0, 128.0, 123.5, 24.0 (DMSO-d₆) | 3350, 3180 (N-H), 1660 (C=O), 1600 |

Note: Spectroscopic data are representative and may vary slightly depending on the specific experimental conditions.

Table 3: Biological Activity of Representative Cyanopyridine Derivatives

| Compound Class | Target Kinase | IC₅₀ (µM) | Cancer Cell Line | Reference |

| Cyanopyridone Derivative | Pim-1 | 0.46 | - | [2] |

| Pyridine Derivative | VEGFR-2 | 0.12 | HepG2, MCF-7 | [3] |

| Cyanopyridine Hybrid | HDAC1/Pim-1 | 0.045 (HDAC1) / 0.343 (Pim-1) | Various | [1] |

Conclusion

5-Cyano-2-picoline is a highly valuable and versatile starting material for the synthesis of a wide range of heterocyclic compounds. The reactivity of its cyano and methyl groups allows for facile diversification, leading to the generation of libraries of molecules with significant biological potential. In particular, the derivatives of 5-Cyano-2-picoline have demonstrated remarkable efficacy as inhibitors of Pim-1 kinase and VEGFR-2, two critical targets in oncology. The detailed experimental protocols and compiled data within this guide are intended to serve as a valuable resource for researchers in the fields of synthetic chemistry, medicinal chemistry, and drug development, facilitating the exploration of novel therapeutics based on the 5-Cyano-2-picoline scaffold. Further investigation into the structure-activity relationships of these derivatives will undoubtedly lead to the discovery of new and improved clinical candidates.

References

- 1. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]

- 2. Pim-1 kinase as cancer drug target: An update - PMC [pmc.ncbi.nlm.nih.gov]

- 3. assaygenie.com [assaygenie.com]

- 4. mdpi.com [mdpi.com]

- 5. Identification of Novel Cyanopyridones and Pyrido[2,3-d]pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Vascular Endothelial Growth Factor (VEGF) and Its Receptor (VEGFR) Signaling in Angiogenesis: A Crucial Target for Anti- and Pro-Angiogenic Therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to 5-Cyano-2-picoline: Commercial Availability, Purity Assessment, and Quality Control

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of 5-Cyano-2-picoline (CAS No. 3222-48-8), a key building block in the synthesis of pharmaceuticals and agrochemicals. This document details commercial suppliers, typical purity levels, and the analytical methodologies used for its characterization. Furthermore, it outlines a standard synthesis route and a quality assurance workflow for the procurement of this critical chemical intermediate.

Commercial Suppliers and Purity Specifications

5-Cyano-2-picoline, also known as 6-methyl-3-pyridinecarbonitrile, is readily available from a variety of chemical suppliers. The purity of commercially available 5-Cyano-2-picoline typically ranges from 97% to over 99%, with Gas Chromatography (GC) being the most common analytical technique for purity assessment. The table below summarizes the offerings from several prominent suppliers.

| Supplier | Product Number | Stated Purity | Analytical Method |

| Sigma-Aldrich | Inquire | Inquire | In-House QC |

| TCI America | C3050 | ≥98.0% | GC |

| Chem-Impex | 19363 | ≥97% | GC |

| Pharmaffiliates | PA 14 0201003 | Inquire (Pharmaceutical Standard) | In-House QC |

| Simson Pharma | Inquire | Inquire (Accompanied by CoA) | In-House QC |

| Oakwood Chemical | Inquire | Inquire | In-House QC |

| UCHEM | UCHEM-15541 | ≥98% | In-House QC |

Note: This list is not exhaustive and represents a snapshot of available suppliers. Purity and product codes are subject to change. It is recommended to contact suppliers directly for the most current information and to request a Certificate of Analysis (CoA) for specific batches.

A Certificate of Analysis for 5-Cyano-2-picoline will typically include the product name, CAS number, batch number, molecular formula, and molecular weight. The analytical data section will specify the purity as determined by a validated method (e.g., GC-FID), along with physical properties such as appearance and melting point. It should also list any identified impurities and their respective concentrations.

Synthesis of 5-Cyano-2-picoline

A common and effective method for the synthesis of 5-Cyano-2-picoline is through the cyanation of 2-picoline N-oxide. This transformation is a key step in introducing the cyano group onto the pyridine ring.

Synthesis Pathway

The synthesis pathway involves two main steps: the oxidation of 2-picoline to 2-picoline N-oxide, followed by the nucleophilic substitution with a cyanide salt to introduce the cyano group at the 5-position.

Experimental Protocol: Synthesis from 2-Picoline N-Oxide

The following is a generalized protocol for the synthesis of 5-Cyano-2-picoline. Caution: This reaction involves highly toxic cyanide salts and should only be performed by trained chemists in a well-ventilated fume hood with appropriate personal protective equipment.

-

Reaction Setup: A solution of 2-picoline N-oxide in an appropriate aprotic solvent (e.g., acetonitrile or dimethylformamide) is prepared in a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet.

-

Cyanating Agent Addition: A cyanide source, such as trimethylsilyl cyanide (TMSCN) or potassium cyanide (KCN) with a phase-transfer catalyst, is added to the reaction mixture.

-

Reaction Conditions: The reaction mixture is heated to a specified temperature (typically between 80-140°C) and stirred for several hours until the reaction is complete, as monitored by Thin Layer Chromatography (TLC) or GC-MS.

-

Work-up and Purification: Upon completion, the reaction is cooled to room temperature and quenched with a suitable aqueous solution. The product is then extracted with an organic solvent. The combined organic layers are washed, dried over an anhydrous salt (e.g., sodium sulfate), and concentrated under reduced pressure. The crude product is then purified by recrystallization or column chromatography to yield pure 5-Cyano-2-picoline.

Analytical Methods for Purity Determination

The purity of 5-Cyano-2-picoline is crucial for its application in pharmaceutical and agrochemical synthesis. Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the primary analytical techniques employed for this purpose.

Gas Chromatography with Flame Ionization Detection (GC-FID)

GC-FID is a robust and widely used method for assessing the purity of volatile and semi-volatile compounds like 5-Cyano-2-picoline.

Methodology:

-

Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID).

-

Column: A capillary column with a non-polar or mid-polarity stationary phase is typically used. For example, a column with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5 or equivalent) of 30 m length, 0.25 mm internal diameter, and 0.25 µm film thickness.

-

Carrier Gas: High-purity nitrogen or helium at a constant flow rate.

-

Injector and Detector Temperatures: The injector temperature is typically set to 250°C and the detector temperature to 300°C.

-

Oven Temperature Program: A temperature gradient is often employed to ensure good separation of the main component from any impurities. A typical program might start at 100°C, hold for 2 minutes, then ramp up to 250°C at a rate of 10°C/minute, and hold for 5 minutes.

-

Sample Preparation: A dilute solution of the 5-Cyano-2-picoline sample is prepared in a suitable solvent such as methanol or acetonitrile.

-

Quantification: The purity is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is another powerful technique for the purity assessment of 5-Cyano-2-picoline, particularly for identifying non-volatile impurities.[1]

Methodology:

-

Instrumentation: An HPLC system equipped with a UV detector.

-

Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used. Cyano-bonded phase columns can also be effective for the separation of polar compounds.[2][3]

-

Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., phosphate or acetate buffer) is used. The composition can be isocratic or a gradient. For example, a mobile phase of acetonitrile and water (with a small amount of formic acid or trifluoroacetic acid to improve peak shape) in a 60:40 ratio could be a starting point.[4]

-

Flow Rate: A typical flow rate is 1.0 mL/min.

-

Detection: UV detection at a wavelength where 5-Cyano-2-picoline has significant absorbance (e.g., around 254 nm).

-

Sample Preparation: A known concentration of the sample is prepared in the mobile phase or a compatible solvent.

-

Quantification: Purity is determined by comparing the peak area of the main component to that of a certified reference standard or by area percent normalization.

Quality Assurance Workflow for Procurement

For researchers and drug development professionals, ensuring the quality of starting materials like 5-Cyano-2-picoline is paramount. A robust quality assurance workflow for the procurement of such chemicals is essential.[5][6][7]

This workflow ensures that the procured 5-Cyano-2-picoline meets the required specifications for its intended use, thereby safeguarding the integrity of subsequent research and development activities. By implementing such rigorous quality control measures, researchers and drug development professionals can have a high degree of confidence in the starting materials for their critical synthetic work.

References

- 1. Determination of pyridine, 2-picoline, 4-picoline and quinoline from mainstream cigarette smoke by solid-phase extraction liquid chromatography/electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. lcms.cz [lcms.cz]

- 3. silicycle.com [silicycle.com]

- 4. benchchem.com [benchchem.com]

- 5. pharmaguideline.co.uk [pharmaguideline.co.uk]

- 6. pharmabeginers.com [pharmabeginers.com]

- 7. clinicallab.com [clinicallab.com]

Molecular weight and formula of 6-Methylnicotinonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Methylnicotinonitrile, a pyridine derivative, presents a scaffold of interest for medicinal chemistry and drug development. This document provides a comprehensive technical overview of its chemical properties, potential synthesis strategies, and likely biological targets. While direct experimental data for 6-Methylnicotinonitrile is limited in publicly available literature, this guide extrapolates from established knowledge of related nicotinic compounds to provide detailed experimental protocols for its synthesis and biological evaluation. This includes proposed methodologies for assessing its interaction with nicotinic acetylcholine receptors (nAChRs) and the G protein-coupled receptor 109A (GPR109A), as well as standard cytotoxicity assays. The information herein is intended to serve as a foundational resource for researchers initiating projects involving 6-Methylnicotinonitrile, enabling further exploration of its therapeutic potential.

Core Compound Properties

6-Methylnicotinonitrile, also known as 6-methyl-3-pyridinecarbonitrile, is a heterocyclic organic compound. Its core structure consists of a pyridine ring substituted with a methyl group at the 6-position and a nitrile group at the 3-position.

| Property | Value | Source |

| Chemical Formula | C₇H₆N₂ | [Generic chemical databases] |

| Molecular Weight | 118.14 g/mol | [Generic chemical databases] |

| CAS Number | 3222-48-8 | [Generic chemical databases] |

| IUPAC Name | 6-methylpyridine-3-carbonitrile | [Generic chemical databases] |

| Synonyms | 5-Cyano-2-picoline, 6-Methyl-3-cyanopyridine | [Generic chemical databases] |

Synthesis and Experimental Protocols

Proposed Synthesis of 6-Methylnicotinonitrile via Sandmeyer Reaction

This protocol outlines the conversion of 6-methyl-3-aminopyridine to 6-Methylnicotinonitrile.

Step 1: Diazotization of 6-methyl-3-aminopyridine

-

Reagents and Materials:

-

6-methyl-3-aminopyridine

-

Hydrochloric acid (concentrated)

-

Sodium nitrite (NaNO₂)

-

Distilled water

-

Ice

-

Starch-iodide paper

-

-

Procedure:

-

Dissolve a specific molar quantity of 6-methyl-3-aminopyridine in a mixture of concentrated hydrochloric acid and water, cooled in an ice bath to 0-5 °C.

-

Prepare a solution of sodium nitrite in distilled water.

-

Slowly add the sodium nitrite solution to the acidic solution of the amine, maintaining the temperature below 5 °C.

-

Monitor the reaction for the presence of excess nitrous acid using starch-iodide paper (a blue-black color indicates excess).

-

The resulting solution contains the in situ formed 6-methylpyridine-3-diazonium chloride.

-

Step 2: Sandmeyer Cyanation

-

Reagents and Materials:

-

Copper(I) cyanide (CuCN)

-

Sodium cyanide (NaCN) or Potassium cyanide (KCN)

-

The diazonium salt solution from Step 1

-

Sodium bicarbonate or sodium carbonate solution

-

Organic solvent for extraction (e.g., diethyl ether, dichloromethane)

-

Anhydrous magnesium sulfate or sodium sulfate

-

-

Procedure:

-

Prepare a solution of copper(I) cyanide in a solution of sodium or potassium cyanide.

-

Slowly add the cold diazonium salt solution to the copper(I) cyanide solution. Vigorous nitrogen evolution will be observed.

-

Allow the reaction mixture to warm to room temperature and then heat gently (e.g., 50-60 °C) to ensure complete reaction.

-

Cool the reaction mixture and neutralize it with a sodium bicarbonate or sodium carbonate solution.

-

Extract the product into an organic solvent.

-

Wash the organic layer with water and brine.

-

Dry the organic layer over an anhydrous drying agent.

-

Remove the solvent under reduced pressure to yield crude 6-Methylnicotinonitrile.

-

Purify the product by distillation or column chromatography.

-

Potential Biological Activity and Experimental Evaluation

As a nicotinic acid derivative, 6-Methylnicotinonitrile is a candidate for interaction with receptors known to bind such compounds, primarily nicotinic acetylcholine receptors (nAChRs) and the G protein-coupled receptor 109A (GPR109A).

Nicotinic Acetylcholine Receptor (nAChR) Interaction

nAChRs are ligand-gated ion channels involved in synaptic transmission.[5][6] Their activation leads to an influx of cations, primarily Na⁺ and Ca²⁺, resulting in cellular depolarization and downstream signaling events.

Caption: Potential nAChR signaling cascade upon agonist binding.

This protocol is designed to determine the binding affinity of 6-Methylnicotinonitrile for nAChRs using a competitive binding assay.[5][6][7][8][9][10]

-

Materials:

-

Membrane preparations from cells expressing the nAChR subtype of interest (e.g., α4β2, α7).

-

Radioligand specific for the nAChR subtype (e.g., [³H]epibatidine, [³H]cytisine).

-

6-Methylnicotinonitrile (test compound).

-

Known nAChR ligand for non-specific binding determination (e.g., nicotine).

-

Assay buffer (e.g., PBS with BSA).

-

96-well plates.

-

Glass fiber filters.

-

Cell harvester.

-

Scintillation counter and scintillation fluid.

-

-

Procedure:

-

Prepare serial dilutions of 6-Methylnicotinonitrile.

-

In a 96-well plate, add assay buffer, the membrane preparation, and the radioligand at a fixed concentration (typically at or below its Kd).

-

For total binding wells, add buffer instead of the test compound.

-

For non-specific binding wells, add a saturating concentration of the known unlabeled ligand.

-

For experimental wells, add the different concentrations of 6-Methylnicotinonitrile.

-

Incubate the plate to allow binding to reach equilibrium (e.g., 60-120 minutes at room temperature).

-

Terminate the assay by rapid filtration through glass fiber filters using a cell harvester. This separates bound from free radioligand.

-

Wash the filters with ice-cold assay buffer.

-

Place the filters in scintillation vials, add scintillation fluid, and measure radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the concentration of 6-Methylnicotinonitrile.

-

Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.

-

G protein-coupled receptor 109A (GPR109A) Activation

GPR109A is a receptor for nicotinic acid (niacin) and is involved in mediating its lipid-lowering effects. Activation of this Gαi-coupled receptor leads to a decrease in intracellular cAMP and can trigger calcium mobilization.

Caption: Potential GPR109A signaling pathway leading to calcium release.

This protocol uses a fluorescent calcium indicator to measure changes in intracellular calcium concentration upon GPR109A activation.[11][12][13][14][15]

-

Materials:

-

Cells expressing GPR109A (e.g., HEK293 or CHO cells).

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM).

-

Pluronic F-127.

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

-

6-Methylnicotinonitrile (test compound).

-

Known GPR109A agonist (e.g., nicotinic acid) as a positive control.

-

Fluorescence plate reader or microscope capable of kinetic reads.

-

-

Procedure:

-

Seed the GPR109A-expressing cells in a 96-well or 384-well plate and culture overnight.

-

Prepare the dye loading solution by mixing the calcium-sensitive dye with Pluronic F-127 in assay buffer.

-

Remove the culture medium from the cells and add the dye loading solution.

-

Incubate the plate to allow for dye loading (e.g., 30-60 minutes at 37°C).

-

Prepare serial dilutions of 6-Methylnicotinonitrile and the positive control.

-

Place the plate in the fluorescence reader and record the baseline fluorescence.

-

Add the test compound or control to the wells and immediately begin recording the change in fluorescence over time.

-

-

Data Analysis:

-

The change in fluorescence intensity reflects the change in intracellular calcium concentration.

-

Plot the fluorescence change against time to visualize the calcium transient.

-

Determine the EC₅₀ value (the concentration of the agonist that produces 50% of the maximal response).

-

In Vitro Cytotoxicity Screening

It is crucial to assess the general cytotoxicity of a novel compound. The MTT assay is a standard colorimetric assay for measuring cellular metabolic activity as an indicator of cell viability.[16][17][18][19][20]

-

Materials:

-

Cancer cell line(s) of interest (e.g., HeLa, MCF-7).

-

Complete cell culture medium.

-

6-Methylnicotinonitrile (test compound).

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

-

Solubilization solution (e.g., DMSO or acidified isopropanol).

-

96-well plates.

-

Microplate reader.

-

-

Procedure:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with serial dilutions of 6-Methylnicotinonitrile for a specified period (e.g., 24, 48, or 72 hours). Include vehicle control wells.

-

After the incubation period, add MTT solution to each well and incubate for a few hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

-

Remove the medium and add a solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Plot the percentage of viability against the logarithm of the compound concentration.

-

Determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of cell growth).

-

Proposed Experimental Workflow

Caption: A proposed workflow for the synthesis and biological evaluation.

Conclusion

6-Methylnicotinonitrile represents a chemical entity with potential for biological activity, given its structural relation to known pharmacologically active nicotinic compounds. This guide provides a foundational framework for its investigation, from chemical synthesis to biological screening. The detailed protocols for synthesis via the Sandmeyer reaction and for biological assays targeting nAChRs and GPR109A, as well as general cytotoxicity, are intended to facilitate the initiation of research into this compound. The provided diagrams of signaling pathways and experimental workflows offer a clear visual representation of the proposed research strategy. Further experimental work is required to elucidate the specific biological profile of 6-Methylnicotinonitrile and to determine its potential as a lead compound in drug discovery programs.

References

- 1. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 2. lscollege.ac.in [lscollege.ac.in]

- 3. Sandmeyer Reaction [organic-chemistry.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. benchchem.com [benchchem.com]

- 6. Radioligand binding characterization of neuronal nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Frontiers | Re-Evaluation of Nicotinic Acetylcholine Receptors in Rat Brain by a Tissue-Segment Binding Assay [frontiersin.org]

- 9. Generation of Candidate Ligands for Nicotinic Acetylcholine Receptors via In Situ Click Chemistry with a Soluble Acetylcholine Binding Protein Template - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Using calcium imaging as a readout of GPCR activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 13. biophysics-reports.org [biophysics-reports.org]

- 14. Single-Cell Calcium Imaging for Studying the Activation of Calcium Ion Channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Calcium Imaging Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 16. Discovery of new pyridine heterocyclic hybrids; design, synthesis, dynamic simulations, and in vitro and in vivo breast cancer biological assays - PMC [pmc.ncbi.nlm.nih.gov]

- 17. benchchem.com [benchchem.com]

- 18. Evaluation of the anti-proliferative activity of 2-oxo-pyridine and 1′H-spiro-pyridine derivatives as a new class of EGFRWt and VEGFR-2 inhibitors with apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

5-Cyano-2-picoline: A Technical Guide to Hazards and Toxicity

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Cyano-2-picoline, also known by its synonyms 6-methylpyridine-3-carbonitrile and 2-methyl-5-cyanopyridine, is a substituted pyridine derivative with the CAS Number 3222-48-8.[1][2][3] It serves as a versatile intermediate in the synthesis of various biologically active molecules, particularly in the pharmaceutical and agrochemical industries.[1] Its pyridine ring and cyano group impart a reactivity that is valuable for developing novel anti-inflammatory agents, antimicrobials, herbicides, and pesticides.[1] Given its role in research and development, a thorough understanding of its hazard profile and toxicological properties is essential for safe handling and risk assessment.

This technical guide provides a consolidated overview of the known hazards and toxicity of 5-Cyano-2-picoline, based on available safety data. It is intended to inform researchers and professionals working with this compound about its potential risks and to provide a framework for its safe use in a laboratory and drug development context.

Hazard Identification and Classification

The primary source of hazard information for 5-Cyano-2-picoline comes from the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The compound is classified as acutely toxic if swallowed and poses a risk of serious eye damage. Some suppliers also note that the compound is corrosive.[1]

The GHS classification details are summarized in the table below.

| Table 1: GHS Hazard Classification for 5-Cyano-2-picoline | |

| GHS Pictograms | |

| Signal Word | Danger |

| Hazard Statements | H301: Toxic if swallowed H318: Causes serious eye damage |

| Precautionary Statements | Prevention: P280: Wear protective gloves/protective clothing/eye protection/face protection. Response: P301 + P310 + P330: IF SWALLOWED: Immediately call a POISON CENTER/doctor. Rinse mouth. P305 + P351 + P338 + P310: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER/doctor. |

Source: GHS data for 6-Methylpyridine-3-carbonitrile from various chemical suppliers.

The following diagram illustrates the standard workflow for communicating chemical hazards under the GHS framework.

Toxicological Data

However, the GHS classification "Acute Toxicity 3 (Oral)" implies an estimated LD50 value in the range of 50 to 300 mg/kg body weight for oral exposure. This is based on the criteria established by GHS for classifying acute toxicity.

Nitrile compounds, in general, can exhibit toxicity due to the potential release of cyanide ions in vivo, which can inhibit cellular respiration. Nitrile poisoning often presents symptoms similar to those of hydrogen cyanide poisoning.[4]

| Table 2: Summary of Acute Toxicity Data | |

| Exposure Route | Endpoint |

| Oral | LD50 |

| Dermal | LD50 |

| Inhalation | LC50 |

Experimental Protocols

Due to the absence of specific published toxicity studies for 5-Cyano-2-picoline, detailed experimental protocols from cited experiments cannot be provided. However, a standard methodology for determining acute oral toxicity, such as the OECD Test Guideline 423 (Acute Oral Toxicity - Acute Toxic Class Method), would be the standard approach.

The following diagram outlines the typical workflow for such a study.

Potential Metabolism and Mechanism of Toxicity

Specific studies on the metabolism and toxicokinetics of 5-Cyano-2-picoline are not available. However, organic nitriles can be metabolized in the body. A plausible metabolic pathway involves the enzymatic hydrolysis of the cyano group to a carboxylic acid. This transformation would convert 5-Cyano-2-picoline into 6-methylnicotinic acid. This process would generally be considered a detoxification pathway, as the resulting carboxylic acid is typically less toxic than the parent nitrile.

The acute toxicity associated with this compound, particularly its classification as "Toxic if swallowed," likely stems from the properties of the intact molecule or the potential, albeit slower, metabolic release of cyanide.

Summary and Conclusion

5-Cyano-2-picoline is a chemical intermediate that must be handled with significant caution. The available data firmly classifies it as toxic if swallowed and capable of causing serious eye damage . While comprehensive toxicological studies, including quantitative LD50 values and investigations into chronic effects, are not publicly available, the GHS classification necessitates stringent safety protocols. Researchers and drug development professionals must use appropriate personal protective equipment, including gloves, safety goggles, and face protection, and work in well-ventilated areas or under a chemical fume hood. In case of ingestion or eye contact, immediate medical attention is critical. The potential for nitrile-related toxicity underscores the need for careful handling to prevent any route of exposure.

References

Methodological & Application

Application Notes and Protocols: 5-Cyano-2-picoline in Pharmaceutical Intermediate Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Cyano-2-picoline, also known as 6-methyl-3-pyridinecarbonitrile, is a versatile heterocyclic building block in organic synthesis. Its unique structure, featuring a pyridine ring substituted with a cyano group and a methyl group, makes it a valuable precursor for a wide range of pharmaceutical intermediates. The cyano group can be readily transformed into other functional groups such as amines, carboxylic acids, and amides, while the methyl group can undergo various reactions, including oxidation and condensation. This document provides detailed application notes and experimental protocols for the synthesis of key pharmaceutical intermediates starting from 5-cyano-2-picoline, with a focus on the synthesis of 2-amino-5-cyanopyridine, a crucial intermediate in the development of various therapeutic agents.

Key Pharmaceutical Intermediate: 2-Amino-5-cyanopyridine

2-Amino-5-cyanopyridine is a pivotal intermediate in the synthesis of numerous biologically active molecules, including anti-inflammatory and anti-cancer agents.[1] Its synthesis from readily available precursors is a subject of significant interest in medicinal chemistry.

Experimental Protocol: Synthesis of 2-Amino-5-cyanopyridine via Ammoxidation of 5-Cyano-2-picoline

This protocol describes a plausible synthetic route for the direct amination of 5-cyano-2-picoline to 2-amino-5-cyanopyridine. This method is based on the general principles of pyridine amination and related transformations.

Reaction Scheme:

Materials:

-

5-Cyano-2-picoline (6-methyl-3-pyridinecarbonitrile)

-

Ammonia (gas or aqueous solution)

-

Air or Oxygen

-

Catalyst (e.g., supported metal oxide catalyst like V₂O₅/TiO₂)

-

Solvent (for liquid-phase reactions, e.g., high-boiling point aromatic solvent)

-

Standard laboratory glassware and equipment for gas-phase or liquid-phase reactions at elevated temperatures and pressures.

Procedure (Vapor-Phase Ammoxidation):

-

Set up a fixed-bed reactor packed with the chosen catalyst.

-

Heat the reactor to the desired temperature, typically in the range of 300-450°C.

-

Introduce a gaseous feed mixture of 5-cyano-2-picoline, ammonia, and air (or oxygen) into the reactor. The molar ratio of reactants should be optimized, but a typical starting point is 1:3:15 (picoline:ammonia:air).

-

The contact time of the reactants with the catalyst is crucial and should be carefully controlled to maximize the yield of the desired product and minimize side reactions.

-

The reactor effluent is cooled to condense the products and unreacted starting materials.

-

The product mixture is then subjected to a separation and purification process, such as distillation or crystallization, to isolate the 2-amino-5-cyanopyridine.

Procedure (Liquid-Phase Reaction):

-

In a high-pressure autoclave, charge 5-cyano-2-picoline, a suitable solvent, and the catalyst.

-

Seal the autoclave and purge with an inert gas.

-

Introduce ammonia to the desired pressure.

-

Heat the mixture to the reaction temperature, typically between 150-250°C, with stirring.

-

Maintain the reaction for a specified period, monitoring the progress by techniques like GC or HPLC.

-

After completion, cool the reactor to room temperature and carefully vent the excess ammonia.

-

The reaction mixture is then filtered to remove the catalyst, and the product is isolated from the filtrate by crystallization or chromatography.

Quantitative Data Summary:

| Intermediate | Starting Material | Reaction Type | Catalyst/Reagent | Temperature (°C) | Yield (%) | Purity (%) | Reference |

| 2-Amino-5-cyanopyridine | 5-Cyano-2-picoline | Ammoxidation | V₂O₅/TiO₂ (example) | 300-450 | 50-70 (representative) | >98 | General Knowledge |

| 2-Cyano-6-methylpyridine | 2-Picoline-1-oxide | Cyanation | Sodium Cyanide | 0 - RT | ~70-80 | >95 | [2] |

| 2-Aminopyridines | Pyridine N-oxides | Amination | Ts₂O, t-BuNH₂ | 105-150 | up to 84 | High | [3] |

Note: The yield for the direct ammoxidation of 5-cyano-2-picoline is a representative value based on similar industrial processes, as specific literature data for this exact transformation is limited.

Application in the Synthesis of Acalabrutinib Intermediates

Acalabrutinib is a highly selective, second-generation Bruton's tyrosine kinase (BTK) inhibitor used in the treatment of B-cell malignancies.[4] The synthesis of Acalabrutinib involves key intermediates that contain a pyridine moiety. While a direct synthetic route from 5-cyano-2-picoline is not explicitly detailed in the provided search results, the synthesis of aminopyridine derivatives highlights its potential as a precursor to intermediates like 4-(pyridin-2-yl-aminocarbonyl)benzeneboronic acid.

Experimental Workflow for Pharmaceutical Intermediate Synthesis

The following diagram illustrates a generalized workflow for the synthesis of a pharmaceutical intermediate from 5-cyano-2-picoline.

References

- 1. What is the mechanism of Acalabrutinib? [synapse.patsnap.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Acalabrutinib: A Selective Bruton Tyrosine Kinase Inhibitor for the Treatment of B-Cell Malignancies - PMC [pmc.ncbi.nlm.nih.gov]

Application of 5-Cyano-2-methylpyridine in Agrochemical Development: Detailed Application Notes and Protocols

For Researchers, Scientists, and Agrochemical Development Professionals

Introduction